DP-b99 (CAS 343340-21-6) is a specialized, lipophilic diester derivative of the classic calcium chelator BAPTA, engineered specifically as a membrane-activated chelator (MAC) [1]. Unlike highly hydrophilic standard chelators, DP-b99 features octyloxyethyl ester groups that drive its partitioning directly into the hydrophobic milieu of cellular membranes, where it selectively chelates divalent transition metals such as zinc (Zn2+), calcium (Ca2+) and copper (Cu2+) [2]. For procurement professionals and lead researchers, DP-b99 represents a critical tool compound for isolating membrane-associated metalloproteinase activity and excitotoxicity mechanisms in vivo, offering a validated pharmacokinetic profile and brain penetrance that standard in vitro chelators cannot achieve [1].
Substituting DP-b99 with generic BAPTA or its acetoxymethyl ester (BAPTA-AM) fundamentally alters the spatial dynamics of ion chelation and compromises in vivo viability. Standard BAPTA is highly hydrophilic and cell-impermeable, restricting its use to extracellular buffering[1]. While BAPTA-AM is cell-permeable, it is rapidly cleaved by ubiquitous cytosolic esterases, resulting in global, non-specific depletion of cytosolic calcium and zinc, which often induces broad cellular toxicity and limits its use to in vitro applications [1]. In contrast, the specific lipophilic diester structure of DP-b99 resists rapid cytosolic cleavage, allowing it to remain anchored in the lipid bilayer to selectively modulate membrane-vicinity targets—such as matrix metalloproteinase-9 (MMP-9)—without disrupting essential intracellular ion gradients[2].
DP-b99 is structurally optimized to partition into lipid bilayers, chelating divalent cations exclusively in the hydrophobic milieu. In comparative cellular models, BAPTA-AM undergoes rapid esterase cleavage, resulting in pan-cytosolic distribution and global ion depletion, which causes off-target toxicity in vivo[1]. Conversely, DP-b99 maintains its localization at the membrane, effectively attenuating membrane-associated zinc-dependent processes without disrupting the baseline cytosolic ion concentrations required for normal cell survival [2].
| Evidence Dimension | Subcellular localization of chelation |
| Target Compound Data | DP-b99 localizes to and chelates within the lipid bilayer (hydrophobic milieu). |
| Comparator Or Baseline | BAPTA-AM undergoes esterase cleavage, resulting in global cytosolic chelation. |
| Quantified Difference | Spatial restriction to the membrane vs. pan-cytosolic distribution. |
| Conditions | In vitro cellular models of ion homeostasis. |
Essential for researchers needing to isolate membrane-bound metalloproteinase activity without inducing the broad cellular toxicity associated with global cytosolic ion depletion.
Due to its high lipophilicity (logP > 5), DP-b99 requires specialized formulation for systemic administration, unlike the highly water-soluble BAPTA free acid. Standardized protocols utilizing a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline achieve stable, clear solutions at ≥ 2.5 mg/mL (3.17 mM). This validated formulation enables stable intravenous delivery, achieving brain penetrance and a measurable terminal half-life of 2–4 hours in clinical pharmacokinetic studies—a systemic stability profile that BAPTA-AM cannot achieve due to rapid degradation [1].
| Evidence Dimension | In vivo formulation solubility and systemic half-life |
| Target Compound Data | ≥ 2.5 mg/mL solubility in PEG/Tween/Saline co-solvents; 2-4 hour terminal half-life. |
| Comparator Or Baseline | BAPTA-AM (rapid systemic degradation; unsuitable for advanced in vivo systemic dosing). |
| Quantified Difference | Achieves stable in vivo systemic exposure and brain penetrance. |
| Conditions | Intravenous administration in mammalian pharmacokinetic models. |
Provides a ready-to-use, validated dosing strategy for in vivo neuroprotection studies, avoiding the rapid degradation pitfalls of standard AM-esters.
The strong metal-chelating properties and high hydrophobicity of DP-b99 present unique analytical challenges during quality control. Conventional reversed-phase HPLC methods using standard C18 columns suffer from severe peak tailing, gradient dips, and integration errors due to trace metal interactions [1]. Optimized analytical processing requires metal-free stationary phases and steep gradient elution, with the addition of acetic acid to the organic phase and ammonium acetate to the aqueous phase, which restores peak symmetry and ensures high reproducibility for pharmacokinetic tracking [1].
| Evidence Dimension | Chromatographic peak symmetry and integration precision |
| Target Compound Data | Symmetric peaks and reliable integration using ammonium acetate/acetic acid buffered steep gradients on metal-free columns. |
| Comparator Or Baseline | Standard reversed-phase HPLC on conventional columns (results in gradient dips and rapid column aging). |
| Quantified Difference | Elimination of integration errors and significant improvement in method precision. |
| Conditions | Reversed-phase HPLC analysis of lipophilic chelators. |
Critical for procurement in pharmaceutical and bioanalytical labs, as it dictates the specific column hardware and buffer systems required for accurate quality control.
DP-b99 acts as a precision tool for attenuating the activity of zinc-dependent matrix metalloproteinase 9 (MMP-9). In fluorometric gelatinolytic assays, DP-b99 significantly inhibits recombinant MMP-9 cleavage activity at concentrations ranging from 0.12 µM to 20 µM [1]. This targeted inhibition of membrane-vicinity zinc prevents aberrant morphological reorganization of dendritic spines and blocks the cleavage of β-dystroglycan, providing a distinct mechanistic advantage over non-specific systemic zinc chelators that cannot localize to the site of MMP activation [1].
| Evidence Dimension | MMP-9 gelatinolytic activity inhibition |
| Target Compound Data | Significant inhibition of MMP-9 cleavage activity at 0.12 µM. |
| Comparator Or Baseline | Vehicle control / non-specific extracellular chelators. |
| Quantified Difference | Direct, localized attenuation of MMP-9-driven β-dystroglycan cleavage. |
| Conditions | In vitro fluorometric gelatinolytic assay and hippocampal organotypic cultures. |
Validates the compound's utility as a precision biochemical tool for studying MMP-dependent synaptic plasticity and neurodegeneration.
Due to its established brain penetrance and validated PEG/Tween-based intravenous formulation, DP-b99 is the preferred chelator for studying zinc-mediated excitotoxicity and seizure progression (e.g., PTZ-kindled models) in live animals, bypassing the systemic instability of BAPTA-AM [REFS-1, REFS-2].
DP-b99 is utilized for isolating the role of membrane-vicinity zinc in MMP-9 activation, synaptic plasticity, and β-dystroglycan cleavage, allowing researchers to inhibit these targets without the confounding variable of global cytosolic zinc depletion [1].
DP-b99 serves as a primary reference standard for analytical laboratories optimizing metal-free HPLC methods and steep gradient elutions, specifically for the quality control and pharmacokinetic tracking of highly hydrophobic chelating agents [3].